molecular formula C10H13Br B2710365 1-Bromo-3-butylbenzene CAS No. 54887-20-6

1-Bromo-3-butylbenzene

Cat. No. B2710365
CAS RN: 54887-20-6
M. Wt: 213.118
InChI Key: WLVSTXWBNDJBBG-UHFFFAOYSA-N
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Description

1-Bromo-3-butylbenzene is a chemical compound with the molecular formula C10H13Br . It has an average mass of 213.114 Da and a monoisotopic mass of 212.020050 Da .


Synthesis Analysis

The synthesis of 1-Bromo-3-butylbenzene can be achieved through electrophilic aromatic substitution reactions . A common method for preparing alkyl halides from alkenes is with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-butylbenzene consists of a benzene ring substituted with a bromine atom and a butyl group . The molecule has freely rotating bonds and does not have any hydrogen bond acceptors or donors .


Chemical Reactions Analysis

1-Bromo-3-butylbenzene can participate in various chemical reactions. For instance, it can be used as an electrophilic partner for a variety of cross-coupling reactions . It can also undergo bromination reactions .


Physical And Chemical Properties Analysis

1-Bromo-3-butylbenzene has a density of 1.2±0.1 g/cm3, a boiling point of 243.3±9.0 °C at 760 mmHg, and a flash point of 109.8±9.3 °C . It has a molar refractivity of 52.8±0.3 cm3 and a molar volume of 171.4±3.0 cm3 .

Scientific Research Applications

1. Lithium-Bromine Exchange Reactions

1-Bromo-3-butylbenzene has been studied for its reactivity in lithium-bromine exchange reactions. In a study by Bailey, Luderer, and Jordan (2006), they observed that the outcome of reactions with n-BuLi or t-BuLi in various solvents affects the product yield significantly. This research highlights the importance of solvent choice in chemical reactions involving 1-Bromo-3-butylbenzene (Bailey, Luderer, & Jordan, 2006).

2. Bromination Kinetics and Mechanisms

Shernyukov et al. (2019) investigated the kinetics and mechanisms of bromination reactions involving compounds like 1-Bromo-3-butylbenzene. Their findings indicated complex reaction dynamics, influenced by factors such as bromine concentration and solvent conditions (Shernyukov et al., 2019).

3. Applications in Fragrance Synthesis

The compound's use in fragrance synthesis was explored by Scrivanti et al. (2008), demonstrating its utility in creating floral fragrances. Their study showed how it reacts under specific conditions to produce valuable fragrance compounds (Scrivanti et al., 2008).

4. Role in Biaryl Synthesis

Leroux and Schlosser (2002) focused on the synthesis of biaryls using 1-Bromo-3-butylbenzene. Their research demonstrated the compound's role in forming complex organic structures, which are crucial in various chemical syntheses (Leroux & Schlosser, 2002).

5. Ultrasound Assisted Organic Synthesis

Harikumar and Rajendran (2014) showed how ultrasound can enhance the preparation of compounds like 1-Bromo-3-butylbenzene. This technique improves reaction rates and yields, suggesting new methods for chemical synthesis (Harikumar & Rajendran, 2014).

6. Alumacyclonona-2,4,6,8-tetraene Formation

Agou et al. (2015) explored the reaction of 1-Bromo-3-butylbenzene with hexyne, leading to alumacyclonona-2,4,6,8-tetraene. Their work contributes to the understanding of complex organic reaction mechanisms (Agou et al., 2015).

7. Utilization in Chemical Synthesis

Nagarapu et al. (2009) developed new synthetic routes for valuable compounds using 1-Bromo-3-butylbenzene. Their work showcases the versatility of the compound in synthesizing biologically active molecules (Nagarapu et al., 2009).

8. Pincer Palladium(II) Complex Formation

Yamamoto et al. (2008) investigated the formation of a pincer palladium(II) complex using 1-Bromo-3-butylbenzene, demonstrating its role in complex inorganic syntheses and catalytic activities (Yamamoto et al., 2008).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-butylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

1-Bromo-3-butylbenzene undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-3-butylbenzene involves the electrophilic aromatic substitution reactions of benzene . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, reforming the aromatic ring .

Result of Action

The result of the action of 1-Bromo-3-butylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the reaction .

Action Environment

The action of 1-Bromo-3-butylbenzene can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the rate of the electrophilic aromatic substitution reaction could be affected by the temperature and the concentration of the electrophile . Additionally, the stability of 1-Bromo-3-butylbenzene could be affected by exposure to light, heat, or certain chemicals.

Safety and Hazards

1-Bromo-3-butylbenzene should be stored in a sealed container in a dry room at room temperature . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

As for future directions, it’s important to note that 1-Bromo-3-butylbenzene can be used as an electrophilic partner for a variety of cross-coupling reactions . This opens up possibilities for its use in the synthesis of more complex organic compounds.

properties

IUPAC Name

1-bromo-3-butylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVSTXWBNDJBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-(3-bromophenyl)butan-1-one (1.0 g, 4.4 mmol) and diglyme (10 mL) was treated with hydrazine (1.49 g, 44 mmol), stirred at 100° C. for 2 h, treated with KOH (1.23 g, 22 mmol), stirred at 150° C. for 6 hours, cooled to room temperature, poured into water and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated under vacuum. Purification of the resultant residue on silica gel (ISCO) using hexanes as the eluting solvent gave 1-bromo-3-butylbenzene as a clear oil (0.81 g, 86% yield).
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1.23 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Under nitrogen stream, to a solution of 1-bromo-3-bromomethylbenzene (25 g) in tetrahydrofuran (200 ml) were sequentially added dropwise n-propylmagnesium bromide (60 ml, 2M solution in tetrahydrofuran) and lithium tetrachlorocuprate (5 ml, 0.1M solution in tetrahydrofuran) at −78° C. Then, this reaction mixture was stirred at 0° C. for 2 hours. Under ice-cooling, to this reaction mixture were sequentially added a saturated aqueous solution of ammonium chloride (100 ml) and water (100 ml), and the mixture was extracted with ethyl acetate (200 ml). The resulting aqueous layer was again extracted with ethyl acetate (100 ml), the combined organic layer was washed with a saturated aqueous solution of sodium chloride (100 ml), and dried over anhydrous sodium sulfate. This organic layer was concentrated under reduced pressure, the resulting residue was purified by silica gel chromatography (eluent: n-hexane/ethyl acetate=1/0 to 100/1) to give the titled compound (8.5 g).
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25 g
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200 mL
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